(4-iodo-1,2-thiazol-5-yl)methanol
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Overview
Description
(4-iodo-1,2-thiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodo-1,2-thiazole with formaldehyde in the presence of a base to yield the desired product . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of (4-iodo-1,2-thiazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-iodo-1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding thiazole derivative without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: (4-iodo-1,2-thiazol-5-yl)carboxylic acid
Reduction: 1,2-thiazol-5-ylmethanol
Substitution: (4-azido-1,2-thiazol-5-yl)methanol, (4-thio-1,2-thiazol-5-yl)methanol.
Scientific Research Applications
(4-iodo-1,2-thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antitumor and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (4-iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The iodine atom and hydroxymethyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, DNA damage, or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1,2-thiazol-5-yl)methanol
- (4-bromo-1,2-thiazol-5-yl)methanol
- (4-fluoro-1,2-thiazol-5-yl)methanol
Uniqueness
(4-iodo-1,2-thiazol-5-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .
Properties
CAS No. |
2743442-49-9 |
---|---|
Molecular Formula |
C4H4INOS |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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